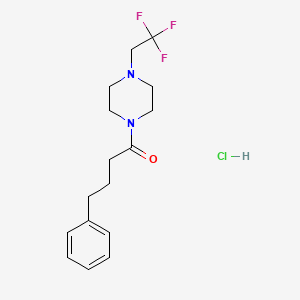

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re interested in seems to be a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent. They have a wide range of applications in medicinal chemistry and drug discovery .

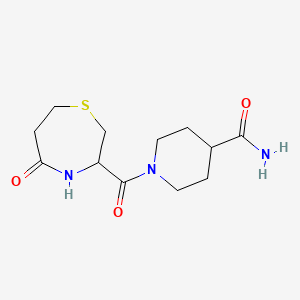

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . High-resolution mass spectrometry (HRMS) can also be used to determine the molecular weight .Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo a variety of chemical reactions. For example, they can be used as linkers in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined experimentally , and the InChI code can be used to represent the compound’s structure .Scientific Research Applications

Molecular Associations and Complex Formation

One study explores the molecular association between a similar compound with antidiabetic potential and 2-hydroxypropyl-β-cyclodextrin (HPBCD), aiming to improve solubility through complex formation. This research indicates that such complexes can retain biological activity, highlighting their potential in enhancing the solubility and bioavailability of pharmacologically active compounds (Devine et al., 2020).

Synthesis and Pharmacological Evaluation

Another study focused on the design, synthesis, and pharmacological evaluation of novel derivatives of a structurally related piperazine compound, investigating their antidepressant and antianxiety activities. This research underscores the therapeutic potential of piperazine derivatives in treating psychiatric disorders (Kumar et al., 2017).

Neuroleptic Agents

Research on neuroleptic agents, including Fluspirilen and Penfluridol, which contain a piperazine moiety, reveals the importance of specific structural features for their pharmaceutical activity. The study outlines the synthetic routes to these compounds, demonstrating the role of piperazine derivatives in developing neuroleptic drugs (Botteghi et al., 2001).

Soluble Epoxide Hydrolase Inhibitors

A novel series of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, featuring a triazine and piperazine scaffold, was identified, highlighting the critical role of the triazine heterocycle for potency and selectivity. This study contributes to the understanding of the structural requirements for the development of therapeutic agents targeting soluble epoxide hydrolase (Thalji et al., 2013).

T-Type Calcium Channel Blockers

Research on a novel T-type calcium channel blocker, HYP-10, elucidates its synthesis and quantification method in rat plasma, supporting its potential as a pain reliever and analgesic in neuropathic pain models. This highlights the therapeutic applications of piperazine derivatives in pain management (Noh et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been observed to interact with their targets, leading to changes in cell viability . For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Compounds with similar structures have been observed to produce a loss of cell viability in certain cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)13-20-9-11-21(12-10-20)15(22)8-4-7-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURQBDBYNKDYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)CCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)

![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)

![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)

![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)

![(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B2383805.png)

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)